molecular formula C24H23ClF3N B107563 Xaliproden hydrochloride CAS No. 90494-79-4

Xaliproden hydrochloride

Cat. No. B107563
CAS RN: 90494-79-4
M. Wt: 417.9 g/mol
InChI Key: WVHBEIJGAINUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xaliproden hydrochloride is a synthetic, non-peptidic compound that functions as a selective agonist for the 5-HT1A receptor, a subtype of the serotonin receptor. It has been shown to possess neurotrophic and neuroprotective activities, which may be due to its ability to either mimic the effects of neurotrophins or stimulate their synthesis. This leads to the stimulation of neuronal cell differentiation and proliferation, as well as the inhibition of neuronal cell death. The neuroprotective effect of xaliproden hydrochloride is thought to involve the activation of MAP kinase pathways through the stimulation of the 5-HT1A receptor .

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving xaliproden hydrochloride. However, its mechanism of action as a 5-HT1A receptor agonist suggests that it interacts with the receptor to induce a conformational change, leading to downstream signaling events within the cell .

Physical and Chemical Properties Analysis

The physical and chemical properties of xaliproden hydrochloride, such as solubility, stability, and pharmacokinetics, are not detailed in the provided papers. These properties would be important for understanding its behavior in biological systems and its suitability as an oral medication.

Relevant Case Studies

In a study investigating the effects of xaliproden on allodynia caused by chemotherapeutic agents in mice, it was found that xaliproden could relieve allodynia induced by paclitaxel, but not by vincristine or oxaliplatin. The study showed that xaliproden inhibited the firing response of the tibial nerve to punctate stimulation in mice treated with paclitaxel and partially inhibited the response in oxaliplatin-treated animals. This suggests that xaliproden's efficacy may be linked to the type of chemotherapeutic agent and the associated changes in 5-HT1A receptor expression .

Another study focused on the effects of xaliproden on G-protein activation, neurotransmitter release, and nociception. Although the details of this study are not provided, it is likely that xaliproden's interaction with the 5-HT1A receptor plays a role in modulating these processes, which could contribute to its therapeutic effects .

Scientific Research Applications

Neuroprotective and Neurotrophic Activities

Xaliproden hydrochloride exhibits neurotrophic and neuroprotective activities, likely through either mimicking the effects of neurotrophins or stimulating their synthesis. This stimulation aids in neuronal cell differentiation, proliferation, and inhibition of neuronal cell death. Its neuroprotective effect involves activating MAP kinase pathways via stimulation of the 5-HT 1A receptor (Definition, 2020).

In Vitro Transduction and Neurochemical Responses

In vitro studies have demonstrated Xaliproden's role in G-protein activation, neurotransmitter release, and its impact on acute nociceptive pain tests in rats, highlighting its potential in neurological research (Martel et al., 2009).

Application in Amyotrophic Lateral Sclerosis (ALS)

Xaliproden has been researched for its potential in treating ALS. Clinical trials have been conducted to assess its efficacy and safety in ALS patients, focusing on its neurotrophic effects (Meininger et al., 2004).

Neurotrophin mRNA Expression Modulation

Research indicates that Xaliproden can modulate neurotrophin mRNA and trk mRNA expression in PMN mice, suggesting a contribution to the neurotrophic effects observed in vitro and in vivo (Appert-Collin et al., 2004).

Potential in Treating Peripheral Neuropathy

Studies have shown that Xaliproden can alleviate allodynia induced by chemotherapeutic agents in mice, which is significant for understanding and treating chemotherapy-induced peripheral neuropathy (Andoh et al., 2013).

Early Clinical Trials in ALS

Early phase II clinical trials have been conducted to evaluate Xaliproden's safety and functional efficacy in ALS patients, providing insights into its potential therapeutic effects (Lacomblez et al., 2004).

Polymorphism and Structural Characterization

Research on the polymorphism of Xaliproden, including its structural characterization through thermal analysis, X-ray diffraction, and solid-state NMR, offers valuable information for its formulation and application in pharmacology (Chandrappa et al., 2013).

Repurposing for Geographic Atrophy Treatment

Xaliproden has been studied for repurposing in the treatment of geographic atrophy, a condition associated with age-related macular degeneration. Its protective effects against retinal pigment epithelium cell damage in culture and in a mouse model have been investigated (Ahmed et al., 2016).

Mechanism of Action in PC12 Cells

Investigations into Xaliproden's mechanism of action in PC12 cells, particularly its effects on MAP kinase activation, provide insights into its neurotrophic properties and potential applications in treating motoneuron diseases (Appert-Collin et al., 2005).

properties

IUPAC Name

1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N.ClH/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18;/h1-9,11,16-17H,10,12-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHBEIJGAINUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046724
Record name Xaliproden hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xaliproden hydrochloride

CAS RN

90494-79-4
Record name Xaliproden hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90494-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SR 57746A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090494794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xaliproden hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydro-1-[2-(2-naphthalenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XALIPRODEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44D5EE8E26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6.25 ml of concentrated hydrochloric acid are added, with stirring, to a solution of 17.2 g of 1-[2-(2-naphthyl)ethyl]-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine base, obtained according to Example 1, in 200 ml of absolute ethanol. The resulting mixture is refluxed for 90 minutes, after which the solution is first filtered hot and then evaporated to remove about 100 ml of solvent. 20 ml of distilled water are added to the mixture, the temperature of the solution is brought to 75° C. and said solution is then cooled to 5° C. at a rate of 10° C. per hour. The mixture is kept at 5° C. for about one hour and the product is then collected by filtration and washed with a mixture of 32 ml of absolute ethanol and 3 ml of water. The product is dried under vacuum at 50° C. to give 1-[2-(2-naphthyl)ethyl]-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride.
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In two different preparations, 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine is reacted, in the presence of triethylamine, with 2-(2-bromoethyl)naphthalene (PREPARATION A) and respectively with 2-(2-chloroethyl)naphthalene (PREPARATION B) in ethanol under reflux for 20 hours. The reaction mixtures of the two preparations were concentrated, the residue was taken up with ethyl ether and the ether solution, which was filtered and washed with water, was dried and evaporated. The residue was taken up with a solution of gaseous hydrochloric acid in isopropanol to give 1-[2-(2-naphthyl)ethyl]-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, which was crystallized from ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 6.25 g of 2-(2-bromoethyl)naphthalene, 7 g of 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, 3.75 g of potassium carbonate and 100 ml of acetone is refluxed for 4 hours and the reaction mixture is then allowed to cool to room temperature. The salts formed are filtered off and discarded. The solvent is evaporated off and the residue is taken up with a solution of hydrochloric acid in ethanol to give 1-[2-(2-naphthyl)ethyl]-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, which is recrystallized from ethanol. Yield: 70% of theory, relative to the starting 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride. The product obtained is in the form of a fine white crystalline powder having an HPLC purity of 99.9%.
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

It has also been found that the reaction of 2-(2-chloroethyl)naphthalene with 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine under the conditions described in EP 0 101 381, i.e. in ethanol under reflux for 20-24 hours, gives 1-[2-(2-naphthyl)ethyl]-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride with very low yields.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xaliproden hydrochloride
Reactant of Route 2
Reactant of Route 2
Xaliproden hydrochloride
Reactant of Route 3
Xaliproden hydrochloride
Reactant of Route 4
Xaliproden hydrochloride
Reactant of Route 5
Reactant of Route 5
Xaliproden hydrochloride
Reactant of Route 6
Xaliproden hydrochloride

Citations

For This Compound
27
Citations
ARD PROFILE - 2003 - Springer
Xaliproden [SR 57746A, xaliprodene; Xaprila®] is a compound that mimics the effects of nerve growth factor and is also a serotonin 5-HT 1A receptor agonist. The drug was originated …
Number of citations: 2 link.springer.com
T Andoh, A Sakamoto, Y Kuraishi - Journal of Pharmacological Sciences, 2016 - Elsevier
Oxaliplatin causes peripheral neuropathy as a major dose-limiting side effect, and the control of this neuropathy is difficult. This study was designed to investigate whether prophylactic …
Number of citations: 6 www.sciencedirect.com
L Lemaire, J Fournier, C Ponthus, Y Le Fur… - Investigative …, 2002 - journals.lww.com
… A nonpeptide compound, 1-[2-(naphth-2-yl)ethyl]-4-(trifluoromethylphenyl)-1,2,5,6-tetra-hydro-pyridine hydrochloride (Xaliproden hydrochloride/SR57746A) has been found in vitro to …
Number of citations: 17 journals.lww.com
RK Chandrappa, P Ochsenbein… - Crystal growth & …, 2013 - ACS Publications
… We present a detailed structural investigation of the polymorphism of xaliproden hydrochloride, using single crystal XRD, synchrotron powder XRD, and solid-state high-resolution 13 C …
Number of citations: 18 pubs.acs.org
V Meininger, G Bensimon, WG Bradley… - … lateral sclerosis and …, 2004 - Taylor & Francis
… Xaliproden hydrochloride is the first orally active, nonpeptide, neurotrophic factor enhancer investigated so far in clinical studies. It has been shown to enhance survival and …
Number of citations: 152 www.tandfonline.com
T Andoh, A Sakamoto, Y Kuraishi - European journal of pharmacology, 2013 - Elsevier
In the present study we investigated whether xaliproden, a selective 5-HT 1A receptor agonist, could relieve allodynia induced by three types of chemotherapeutic agents (paclitaxel, …
Number of citations: 12 www.sciencedirect.com
T Takayanagi, H Nagasaki, Y Kodani… - Fujita medical …, 2015 - jstage.jst.go.jp
… , ie, ritanserin and RS127445, xaliproden hydrochloride and 1-methylpsilocin, RS127445 and … The combination of xaliproden hydrochloride and RS127445 did not show such an effect. …
Number of citations: 1 www.jstage.jst.go.jp
NE Mealy, R Castaner, L Martin, M del Fresno… - Drugs of the …, 2002 - access.portico.org
… tartrate, rotigotine hydrochloride, safinamide mesilate, sapropterin dihydrochloride, SLV-308, stiripentol, T-588, talampanel, tomoxetine hydrochloride, xaliproden hydrochloride and …
Number of citations: 3 access.portico.org
R Scatena, GE Martorana, P Bottoni… - Expert opinion on …, 2007 - Taylor & Francis
… Xaliproden hydrochloride is under development for central and peripheral neurodegenerative disorders and Alzheimer’s disease. Phase III trials have been completed in patients with …
Number of citations: 74 www.tandfonline.com
C Chang, E Poteet, JA Schetz, ZH Gümüş… - …, 2009 - Elsevier
Through a multidisciplinary approach involving experimental and computational studies, we address quantitative aspects of signaling mechanisms triggered in the cell by the receptor …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.